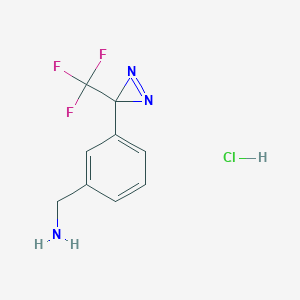
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride: is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a diazirine ring, and a phenylmethanamine moiety, making it a versatile compound in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride is used as a photoreactive probe due to its diazirine ring, which can form covalent bonds with nearby molecules upon exposure to UV light.
Biology: In biological research, this compound is employed in photoaffinity labeling to study protein-ligand interactions. Its ability to form stable covalent bonds with proteins makes it a valuable tool for identifying binding sites and elucidating protein functions.
Medicine: In medicine, the compound’s unique properties are leveraged in drug discovery and development. It can be used to identify potential drug targets and study the mechanism of action of various pharmaceuticals.
Industry: In industrial applications, (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride is used in the development of advanced materials and coatings, where its reactivity and stability are advantageous.
Wirkmechanismus
Target of Action
A structurally similar compound, a thiourea derivative, has been shown to exhibit high gibberellin-like activity . Gibberellins are plant hormones that play crucial roles in various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation .
Mode of Action
It’s worth noting that the structurally similar compound mentioned earlier was found to interact with the gibberellin insensitive dwarf1 (gid1) receptor . This interaction was facilitated by the formation of hydrogen bonds with specific residues of the GID1 receptor .
Biochemical Pathways
Given the gibberellin-like activity of the structurally similar compound, it can be inferred that this compound may influence the gibberellin signaling pathway, which regulates various plant developmental processes .
Result of Action
The structurally similar compound was found to promote Arabidopsis thaliana hypocotyl elongation and rice germination at a dose of 0.1 μM
Biochemische Analyse
Biochemical Properties
Compounds with a trifluoromethyl group, like this one, are known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence its interactions with various biomolecules .
Cellular Effects
Compounds with similar structures have been shown to influence cell function .
Molecular Mechanism
It is known that trifluoromethyl groups can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the trifluoromethyl group and the phenylmethanamine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and diazirine ring can participate in substitution reactions, where specific reagents replace one or more atoms in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride is unique due to its diazirine ring, which imparts photoreactivity. This feature distinguishes it from other trifluoromethyl-substituted benzoic acids, making it particularly useful in applications requiring covalent labeling and modification of biomolecules.
Eigenschaften
IUPAC Name |
[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13;/h1-4H,5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNDYMNWFMKZPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-46-3 |
Source


|
| Record name | {3-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
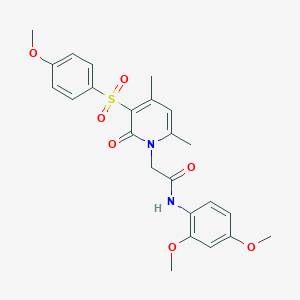
![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)
![N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2411928.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)

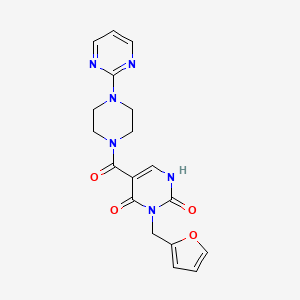
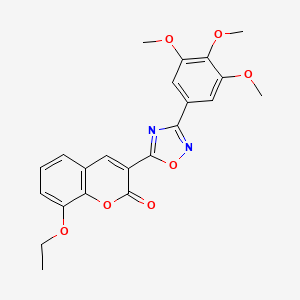
![3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2411933.png)
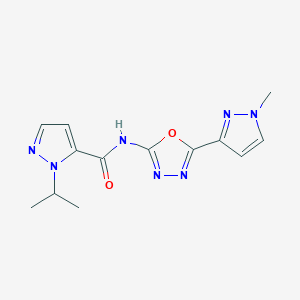
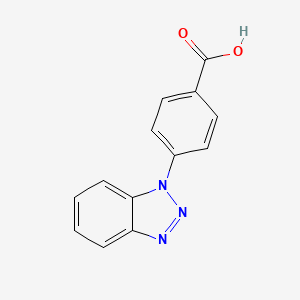
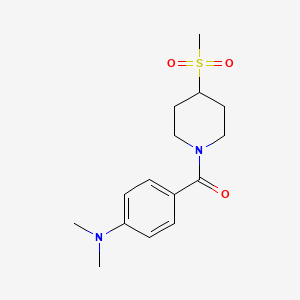
![(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2411942.png)
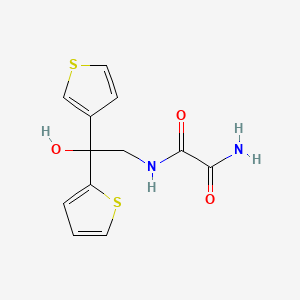
![1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2411946.png)
